Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate

Descripción general

Descripción

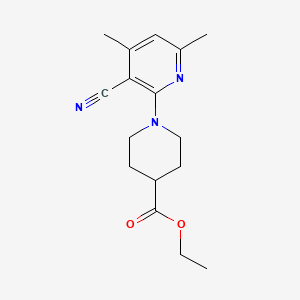

Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C16H21N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a cyano group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group and the ester moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine or pyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate serves as a crucial synthetic fragment in drug design. Its derivatives are found in various pharmaceutical classes, including analgesics, anti-inflammatory agents, and neuroactive compounds. The compound's piperidine framework is particularly significant due to its presence in over twenty classes of pharmaceuticals.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical transformations, including:

- Nucleophilic substitutions : Reaction with alkyl halides can yield substituted derivatives.

- Oxidation and reduction reactions : These processes can form oxo derivatives or amine derivatives, respectively.

This versatility allows chemists to modify the compound for specific applications or to enhance its biological activity .

Research indicates that compounds similar to this compound exhibit significant biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, although further investigation is required to establish specific therapeutic applications .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of piperidine derivatives, including those related to this compound. Results indicated that certain modifications to the piperidine structure enhanced cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer agents.

Case Study 2: Neuropharmacological Effects

Research has explored the neuropharmacological effects of piperidine derivatives. This compound was tested for its ability to modulate neurotransmitter systems. Findings showed promise for developing treatments for neurological disorders due to its interaction with specific receptors .

Mecanismo De Acción

The mechanism of action of Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The cyano group and the ester moiety play crucial roles in its binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used as a chemoselective tert-butoxycarbonylation reagent.

Cyanoacetohydrazides: Utilized in the synthesis of heterocyclic compounds.

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties and uses of this compound.

Actividad Biológica

Ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₁N₃O₂

- Molecular Weight : Approximately 287.36 g/mol

- Structural Features : The compound contains a piperidine ring, a pyridine moiety, and a cyano group, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid with piperidine and ethyl chloroformate. The reaction conditions usually include:

- Base : Triethylamine

- Solvent : Organic solvents such as dichloromethane or acetonitrile

- Temperature : Controlled to optimize yield and purity

This multi-step synthesis allows for the introduction of various substituents that may enhance biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antiviral Activity

Studies have shown that piperidine derivatives can possess antiviral properties. For example, related compounds were tested against HIV-1 and other viruses, demonstrating moderate to significant protective effects . While specific data on this compound is limited, its structural similarity suggests potential antiviral activity.

Antimicrobial Properties

The compound is being investigated for its antimicrobial effects. Preliminary studies indicate that modifications in the piperidine structure could lead to enhanced activity against bacterial strains .

Anticancer Potential

Research into the anticancer properties of piperidine derivatives has highlighted their ability to inhibit tumor growth. This compound's unique structure may enable it to interact with cancer cell pathways, although specific studies are still required to confirm this activity .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The cyano group and ester moiety may facilitate binding to specific enzymes or receptors.

- Pathway Modulation : The compound may activate or inhibit signaling pathways critical in disease processes, particularly in cancer and viral infections .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate | Similar piperidine structure | Chemoselective reactions |

| Cyanoacetohydrazides | Heterocyclic derivatives | Synthesis of bioactive compounds |

These comparisons highlight the potential versatility of this compound in various applications .

Study 1: Antiviral Screening

A study conducted on similar piperidine derivatives showed promising results against HIV strains. The derivatives exhibited IC50 values ranging from 50 µM to 100 µM, indicating potential for further development as antiviral agents .

Study 2: Anticancer Activity

In vitro studies on related compounds demonstrated significant cytotoxicity against several cancer cell lines with IC50 values as low as 10 µM. Further investigations are needed to determine the specific activity of this compound in this context .

Propiedades

IUPAC Name |

ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-4-21-16(20)13-5-7-19(8-6-13)15-14(10-17)11(2)9-12(3)18-15/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPZRPVUKOXUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C(=CC(=N2)C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331569 | |

| Record name | ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817503 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

865659-12-7 | |

| Record name | ethyl 1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.